N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide
Overview
Description
N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide is a useful research compound. Its molecular formula is C12H13FN2O3S2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.03516279 g/mol and the complexity rating of the compound is 489. The solubility of this chemical has been described as 44.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticorrosive Properties
One of the notable applications of similar chemical structures to N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-2-fluorobenzamide is in the field of corrosion inhibition. For example, a study by Dagdag et al. (2019) on tetraglycidyl-1,2-aminobenzamide, a compound with structural similarities, demonstrated its effectiveness as a corrosion inhibitor for carbon steel in HCl solution. The study combined experimental methods with theoretical computational studies, including DFT and molecular dynamics simulations, to analyze the adsorption properties and inhibition performance, finding a predominant chemisorption mechanism on the steel surface (Dagdag et al., 2019).
Molecular Dynamics and Structural Analysis
The synthesis and characterization of chemical compounds bearing the benzamide moiety and their structural analyses through techniques like X-ray diffraction, vibrational properties studies, and quantum chemical calculations have been of interest. For instance, Saeed et al. (2010) synthesized and characterized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into its crystal structure and theoretical conformational space, which could have implications for designing molecules with specific desired properties (Saeed et al., 2010).
Sensing and Detection Technologies
Innovative sensing platforms for detecting organophosphorus pesticides have been developed using carbon dots (CDs) and manganese dioxide (MnO2) nanosheets. Yan et al. (2017) designed a fluorescent-sensing platform that utilizes the quenching ability of MnO2 nanosheets on CDs fluorescence for sensitive detection, demonstrating a novel approach for quantitative detection of harmful substances based on fluorescence "turn-on/off" mechanisms (Yan et al., 2017).
Environmental Remediation
Activated carbon derived from natural sources modified with specific chemical compounds has shown potential in the rapid removal of toxic metal ions from environments. Ghaedi et al. (2015) explored the use of activated carbon prepared from Pomegranate wood modified with a related compound for the effective adsorption of copper (II) ions, optimizing the process through advanced algorithms and response surface methodology (Ghaedi et al., 2015).
Synthetic Methodologies and Chemical Reactivities
Research into the development of practical and scalable synthetic routes for compounds with similar structures has been pivotal. For example, Yoshida et al. (2014) described an efficient synthesis process for YM758 monophosphate, highlighting a novel synthesis route that avoids the use of unstable intermediates, which could be relevant for manufacturing similar complex molecules (Yoshida et al., 2014).
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)carbamothioyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O3S2/c13-10-4-2-1-3-9(10)11(16)15-12(19)14-8-5-6-20(17,18)7-8/h1-4,8H,5-7H2,(H2,14,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNVKUUJHVVVOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=S)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49737287 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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